molecular formula C19H24N2O3S B2998111 2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797182-69-4

2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2998111
CAS RN: 1797182-69-4
M. Wt: 360.47
InChI Key: XLZCTLKJSLZSPG-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It also contains a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Synthesis and Production

5MP: is synthesized through the reductive amination of acetylacetone, catalyzed by reducing agents such as hydrides. However, limited research exists on separating 5MP from the reaction medium to assess its industrial and commercial feasibility. This work focuses on sustainable synthesis and subsequent liquid-liquid extraction using carefully selected solvents .

Liquid-Liquid Extraction

The extraction step considers not only separation performance but also environmental, health, and safety (EHS) standards associated with the chosen solvents. To identify suitable solvents for extracting 5MP from the reaction medium (either methanol or water), COSMO-RS and EHS guidelines are employed. Promising extraction solvents are then studied through ternary liquid-liquid equilibrium experiments .

Promising Solvents

Based on the distribution of 5MP and reactants in the solvent + (water or methanol) biphasic system, several solvents show potential:

Both solvents exhibit advantages in scaling up the reaction and separation process. Their distinct properties make them attractive alternatives to NMP, addressing safety and environmental considerations .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are generally known to inhibit bacterial enzymes, while pyrrolidine derivatives have diverse biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Generally, care should be taken when handling any chemical compounds .

Future Directions

Pyrrolidine derivatives and sulfonamides continue to be areas of interest in drug discovery due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their properties and activities .

properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-10-11-18(24-2)19(13-15)25(22,23)20-14-17-9-6-12-21(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17,20H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCTLKJSLZSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

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